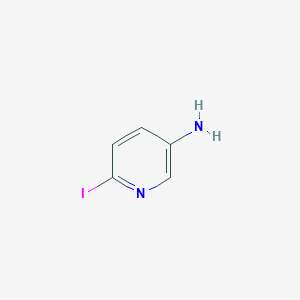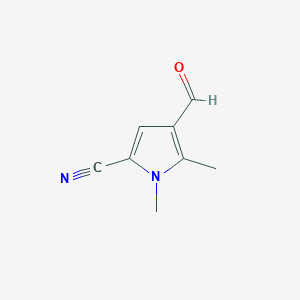
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is a member of pyrroles . It can be used as pro-apoptotic and antitumor agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The calculations of the title compound are carried out with Gaussian 09 program package to predict the molecular structure, 1 H NMR chemical shifts, vibrational wave numbers and energies of the optimized structures using density functional theory (DFT), B3LYP functional and 6-31G (d,p) basis set .Molecular Structure Analysis
The molecular formula of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-6-7 (5-11)3-8 (4-9)10 (6)2/h3,5H,1-2H3 . The Canonical SMILES is CC1=C (C=C (N1C)C#N)C=O .Physical And Chemical Properties Analysis
The molecular weight of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is 148.16 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 148.063662883 g/mol . The compound is a powder with a melting point of 116-117 .科学的研究の応用
Synthesis and Structural Analysis
- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been synthesized and analyzed for their molecular structure and spectral properties. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been characterized by various spectroscopic methods and quantum chemical calculations. This study highlights its potential as a strong electrophile with resonance-assisted hydrogen bonding in dimers (Singh et al., 2013).
Novel Compounds and Receptor Modulators
- Novel compounds involving 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile structure have been developed for potential applications in healthcare, such as contraception and treatment of certain cancers. For example, the compound WAY-255348 showed potent activity as a progesterone receptor antagonist in various animal models (Fensome et al., 2008).
Methodologies in Chemical Synthesis
- The compound has been used in developing new methodologies for constructing pyrrole rings. A study describes the carbonylcobalt-catalyzed reaction of acetylenes with trimethylsilyl cyanide to produce 5-amino-1H-pyrrole-2-carbonitriles (Chatani & Hanafusa, 1991).
Antibacterial Evaluation
- Some derivatives have been evaluated for their antibacterial activities. For instance, compounds derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile showed significant antibacterial properties against various bacteria (Vazirimehr et al., 2017).
DFT and Spectroscopy Studies
- Detailed DFT and spectroscopy studies of derivatives have been conducted to understand their molecular structure and interactions. For example, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone was synthesized and characterized using various spectroscopy methods and quantum chemical calculations (Singh et al., 2012).
Insecticidal Activity
- Some derivatives have shown promising insecticidal activities. The study of 2-(p-chlorophenyl) pyrrole-3-carbonitriles indicated good insecticidal properties for certain compounds (Xu Shang-cheng, 2004).
Photophysical Properties
- The photophysical properties of certain derivatives have been studied. For example, the compound MFCMP, a novel derivative, showed interesting optical absorption properties and potential for use in optoelectronic devices (Roushdy et al., 2019).
Safety And Hazards
将来の方向性
The future directions for “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” could involve further exploration of its potential as pro-apoptotic and antitumor agents . More research could be conducted to understand its mechanism of action and to optimize its synthesis for potential therapeutic applications.
特性
IUPAC Name |
4-formyl-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZIGRRQXKNNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368363 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
565191-91-5 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

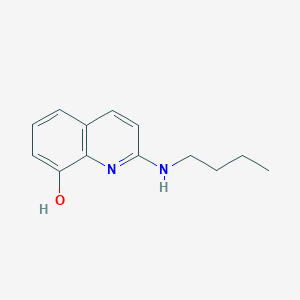

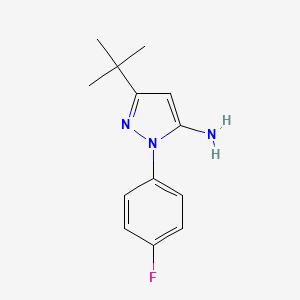
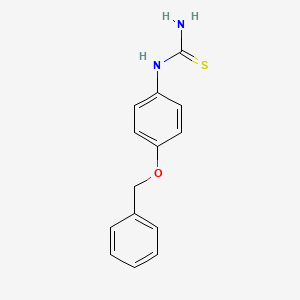
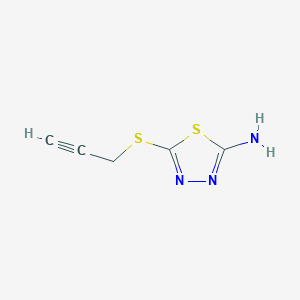

![2-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1271034.png)
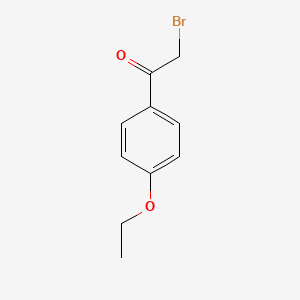
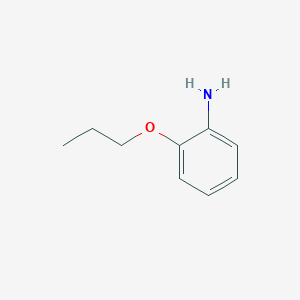

![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)

